

Application of Tertomotide in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tertomotide	
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Introduction

Tertomotide (also known as GV1001) is an investigational peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), a component of the telomerase enzyme.[1] [2] Telomerase is overexpressed in the majority of cancer cells, making it a compelling target for cancer immunotherapy.[1][2] **Tertomotide** is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that express hTERT.[1] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a valuable tool in preclinical cancer research. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of **Tertomotide** in PDX models to evaluate its anti-tumor efficacy and mechanism of action.

Mechanism of Action

Tertomotide is a 16-amino-acid peptide that acts as an antigen, prompting an immune response against telomerase-expressing cancer cells.[3] The proposed mechanism involves the activation of both CD4+ and CD8+ T cells.[1] CD8+ cytotoxic T lymphocytes (CTLs) are then able to directly identify and kill tumor cells presenting the hTERT peptide on their surface.

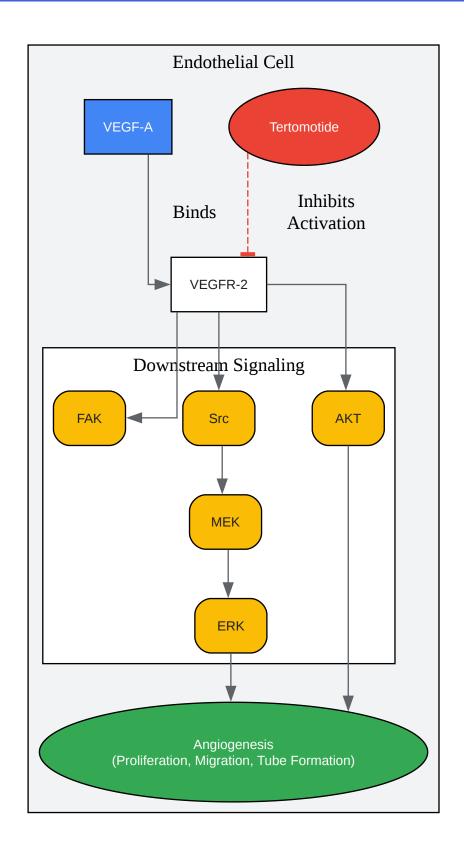


[1] Beyond its immunotherapeutic effects as a vaccine, preclinical studies suggest that **Tertomotide** may also have direct anti-tumor effects, including the inhibition of angiogenesis by regulating the VEGF/VEGFR-2 signaling pathway.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **Tertomotide**, focusing on its anti-angiogenic properties.





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Caption: Proposed mechanism of **Tertomotide**'s anti-angiogenic effect.



Experimental Protocols

The following protocols are designed for the evaluation of **Tertomotide** in humanized PDX models. As **Tertomotide** is an immunotherapeutic agent, the use of humanized mice with a reconstituted human immune system is critical for assessing its vaccine-based mechanism of action.

Establishment of Humanized Patient-Derived Xenograft (hu-PDX) Models

Objective: To establish patient-derived xenografts in immunodeficient mice with a reconstituted human immune system.

Materials:

- Patient tumor tissue (e.g., from surgical resection or biopsy)
- Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
- Human CD34+ hematopoietic stem cells (HSCs)
- Matrigel
- Surgical tools
- · Cell culture media and reagents
- Anesthesia

Protocol:

- Humanization of Mice:
 - Sublethally irradiate 4-5 week old NSG mice.
 - Within 24 hours of irradiation, inject human CD34+ HSCs intravenously.



- Allow 12-16 weeks for the reconstitution of the human immune system. Monitor the level of human immune cell engraftment (e.g., hCD45+ cells) in peripheral blood by flow cytometry.
- PDX Implantation:
 - Process fresh, sterile patient tumor tissue into small fragments (2-3 mm³).
 - Anesthetize the humanized mouse.
 - Implant a single tumor fragment subcutaneously in the flank of the mouse, typically with Matrigel to support initial growth.
 - Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Tertomotide Treatment in hu-PDX Models

Objective: To evaluate the anti-tumor efficacy of **Tertomotide** in established hu-PDX models.

Materials:

- Established hu-PDX mice with tumors of a specified size (e.g., 100-200 mm³)
- Tertomotide (GV1001)
- Vehicle control (e.g., sterile saline)
- Adjuvant (e.g., GM-CSF, as used in some clinical trials)
- Calipers for tumor measurement

Protocol:

- Animal Grouping:
 - Randomize mice with established tumors into treatment and control groups (n=5-10 mice per group).



Treatment Administration:

- Treatment Group: Administer **Tertomotide** via subcutaneous injection. A starting dose can
 be extrapolated from clinical studies (e.g., a human equivalent dose of 0.56 mg). The
 dosing schedule can be adapted from preclinical studies, for instance, daily or several
 times a week for an initial period, followed by less frequent injections. It is recommended
 to administer an adjuvant like GM-CSF alongside **Tertomotide** to enhance the immune
 response.
- Control Group: Administer the vehicle control using the same injection route and schedule.

Monitoring:

- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals.
- At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.

Analysis of Anti-Tumor Efficacy and Immune Response

Objective: To quantify the effect of **Tertomotide** on tumor growth and the host immune response.

Methods:

- Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: (1 (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
- Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of human immune cells (e.g., CD4+, CD8+ T cells), proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).
- Flow Cytometry: Analyze single-cell suspensions from tumors and lymphoid organs to quantify different human immune cell populations.

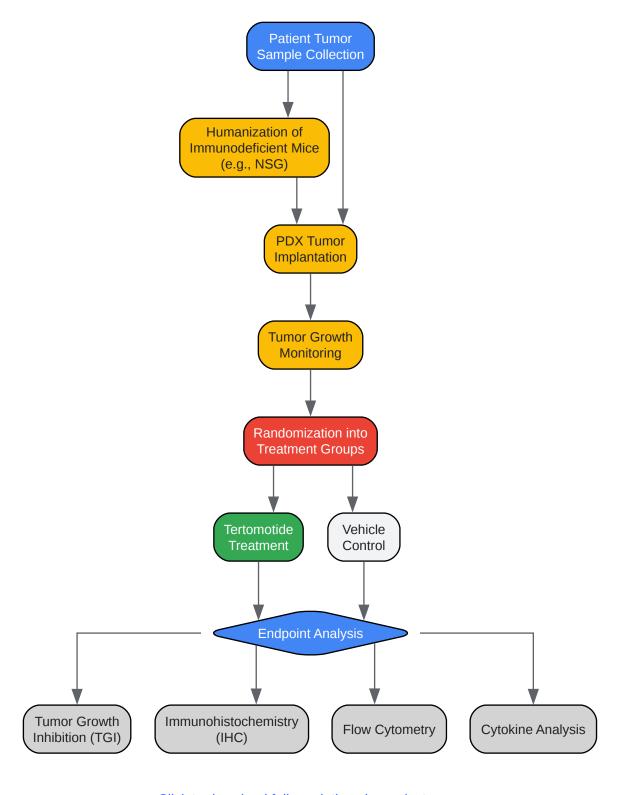


• Cytokine Analysis: Measure the levels of human inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the serum of the mice using ELISA or multiplex assays.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating **Tertomotide** in PDX models.





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Caption: Workflow for **Tertomotide** evaluation in hu-PDX models.

Data Presentation



The following tables summarize hypothetical and literature-derived quantitative data to illustrate expected outcomes.

Table 1: Anti-Tumor Efficacy of Tertomotide in Xenograft

Models

Cancer Type	Model	Treatment Group	Mean Tumor Volume (mm³) ± SD	Tumor Growth Inhibition (%)	Reference
Pancreatic Ductal Adenocarcino ma	AsPC1 Xenograft	Control	1200 ± 150	-	[1][5][6]
Gemcitabine	450 ± 80	62.5	[1][5][6]	_	
GV1001 + Gemcitabine	300 ± 60	75	[1][5][6]		
Castration- Resistant Prostate Cancer	DU145 Xenograft	Control	1500 ± 200	-	[7]
GV1001	800 ± 120	46.7	[7]		_
PC3 Xenograft	Control	1800 ± 250	-	[7]	_
GV1001	950 ± 150	47.2	[7]		

Note: The pancreatic cancer data is from a cell line-derived xenograft model, as specific PDX data was not available. This data is presented to provide an indication of potential efficacy.

Table 2: Effect of Tertomotide on Inflammatory Cytokines in a Pancreatic Cancer Xenograft Model



Cytokine	Treatment Group	Serum Concentration (pg/mL) ± SD	p-value vs. Gemcitabine	Reference
TNF-α	Gemcitabine	150 ± 25	-	[1][6]
GV1001 + Gemcitabine	80 ± 15	<0.05	[1][6]	
IL-6	Gemcitabine	250 ± 40	-	[1][6]
GV1001 + Gemcitabine	120 ± 20	<0.05	[1][6]	
IL-1β	Gemcitabine	100 ± 18	-	[1][6]
GV1001 + Gemcitabine	55 ± 10	<0.05	[1][6]	

Note: This data is from a cell line-derived xenograft model and illustrates the potential of **Tertomotide** to modulate the tumor microenvironment.

Conclusion

The use of humanized PDX models provides a powerful platform for the preclinical evaluation of immunotherapies like **Tertomotide**. The protocols outlined in this document offer a framework for assessing the anti-tumor efficacy and immunological mechanisms of **Tertomotide** in a setting that more closely mimics the human patient. The ability to study the interaction between the human immune system and a patient's own tumor in response to a cancer vaccine is invaluable for predicting clinical outcomes and developing more effective cancer treatments. While specific data on **Tertomotide** in PDX models is limited, the available preclinical data in other xenograft models suggests promising anti-tumor and immunomodulatory effects that warrant further investigation using these advanced models.

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